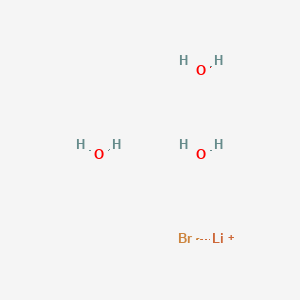

Lithium bromide trihydrate

Description

Properties

CAS No. |

76082-04-7 |

|---|---|

Molecular Formula |

BrH6LiO3 |

Molecular Weight |

140.9 g/mol |

IUPAC Name |

lithium;bromide;trihydrate |

InChI |

InChI=1S/BrH.Li.3H2O/h1H;;3*1H2/q;+1;;;/p-1 |

InChI Key |

ZEXUOJRAFAXBOC-UHFFFAOYSA-M |

Canonical SMILES |

[Li+].O.O.O.[Br-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Lithium Bromide Trihydrate Crystals

Introduction

Lithium bromide (LiBr) is a chemical compound of significant interest due to its exceptionally hygroscopic nature, making it a highly effective desiccant in industrial drying and air-conditioning systems.[1][2] It can form several crystalline hydrates, with the trihydrate (LiBr·3H₂O) being one of the stable forms.[3][4] Understanding the synthesis and detailed characterization of lithium bromide trihydrate is crucial for optimizing its performance in various applications and for fundamental materials science research. This guide provides a comprehensive overview of the synthesis protocols, characterization methodologies, and key structural and physical properties of this compound crystals.

Synthesis of this compound

The synthesis of this compound typically involves the neutralization reaction of a lithium base with hydrobromic acid, followed by controlled crystallization from an aqueous solution. The hydration state of the resulting crystals is dependent on the final crystallization temperature.[5]

Experimental Protocol: Synthesis via Neutralization Reaction

This protocol details the synthesis of this compound from lithium carbonate and hydrobromic acid.

Materials:

-

Lithium carbonate (Li₂CO₃)

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Deionized water

Procedure:

-

Reaction Setup: In a fume hood, prepare an aqueous suspension of lithium carbonate in a glass beaker with a magnetic stirrer.

-

Neutralization: Slowly add hydrobromic acid dropwise to the stirred lithium carbonate suspension. The reaction is exothermic and will produce carbon dioxide gas. The addition should be controlled to prevent excessive foaming. The chemical reaction is as follows: Li₂CO₃ + 2HBr → 2LiBr + H₂O + CO₂

-

Completion of Reaction: Continue adding HBr until the solution becomes clear and all the lithium carbonate has reacted, and the effervescence ceases.

-

Evaporation and Crystallization: Gently heat the resulting lithium bromide solution to evaporate excess water and concentrate the solution.

-

Cooling and Crystal Growth: Cool the concentrated solution slowly. The formation of this compound is favored at specific temperature ranges. For higher hydrates like the trihydrate, crystallization at lower temperatures is generally required.[3]

-

Isolation and Drying: Filter the resulting crystals from the mother liquor. The crystals should be carefully dried under vacuum to prevent them from melting in their own water of hydration.[5]

Characterization of this compound

A multi-technique approach is essential for the comprehensive characterization of LiBr·3H₂O crystals, providing insights into their crystal structure, thermal stability, and vibrational properties.

X-ray Diffraction (XRD)

X-ray diffraction is the primary technique for determining the crystal structure, including lattice parameters and space group. The crystal structure of this compound has been determined by single-crystal X-ray diffraction. It reveals that the lithium cation is octahedrally coordinated.[3] Unlike the monohydrates of lithium halides, the higher hydrates like LiBr·3H₂O show no disorder in their crystal structures.[3]

Thermal Analysis (TGA/DSC)

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and dehydration process of LiBr·3H₂O. TGA measures the mass loss as a function of temperature, which corresponds to the loss of water molecules. DSC measures the heat flow associated with thermal transitions, such as dehydration and melting. The hydrates of lithium bromide have incongruent melting points, meaning they decompose upon melting.[4]

Spectroscopic Analysis (FTIR/Raman)

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of the crystal lattice, including the vibrations of the water molecules of hydration and the Li-O and Li-Br bonds. The spectra can confirm the presence of water and provide information about its bonding environment within the crystal structure.

Data Presentation

The following tables summarize the key quantitative data for lithium bromide and its trihydrate form.

Table 1: General Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | BrH₆LiO₃ | [6] |

| Molecular Weight | 140.9 g/mol | [7] |

| Appearance | White crystalline solid | [8] |

| Solubility in Water | Highly soluble | [4] |

| Hygroscopic Nature | Extremely hygroscopic | [1] |

Table 2: Crystallographic Data for LiBr·3H₂O

| Parameter | Value | Source |

| Crystal System | Orthorhombic | [3][7] |

| Space Group | C m c m | [7] |

| Space Group Number | 63 | [7] |

| Lattice Constant a | 7.2785 Å | [7] |

| Lattice Constant b | 11.088 Å | [7] |

| Lattice Constant c | 5.687 Å | [7] |

| Angle α | 90° | [7] |

| Angle β | 90° | [7] |

| Angle γ | 90° | [7] |

Table 3: Properties of Anhydrous Lithium Bromide (for reference)

| Property | Value | Source |

| Molecular Formula | LiBr | [1] |

| Molar Mass | 86.845 g/mol | [1] |

| Density | 3.464 g/cm³ | [1][4] |

| Melting Point | 550 °C | [1][4] |

| Boiling Point | 1265 °C | [4] |

| Crystal Structure | Cubic | [9] |

References

- 1. Lithium bromide - Wikipedia [en.wikipedia.org]

- 2. honrellibr.com [honrellibr.com]

- 3. Higher hydrates of lithium chloride, lithium bromide and lithium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lithium bromide | 7550-35-8 [chemicalbook.com]

- 5. Lithium bromide synthesis - chemicalbook [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | BrH6LiO3 | CID 23688291 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS 85017-82-9: Lithium bromide (LiBr), hydrate [cymitquimica.com]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

Crystal Structure of Lithium Bromide Trihydrate (LiBr·3H2O): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of lithium bromide trihydrate (LiBr·3H2O). The document outlines the key crystallographic data, details the experimental protocols for its determination, and presents a visual workflow of the structural analysis process. This information is crucial for understanding the physicochemical properties of this compound, which has applications in various scientific and pharmaceutical fields.

Crystallographic Data Summary

The crystal structure of LiBr·3H2O has been determined through single-crystal X-ray diffraction. The compound crystallizes in the orthorhombic system, and the key crystallographic parameters are summarized in the table below.[1]

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | C m c m |

| Space Group Number | 63 |

| Lattice Parameters | |

| a | 7.2785 Å |

| b | 11.088 Å |

| c | 5.687 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Formula Units per Unit Cell (Z) | 4 |

Experimental Protocols

The determination of the crystal structure of LiBr·3H2O involves two primary stages: the synthesis of high-quality single crystals and the analysis of these crystals using X-ray diffraction.

Synthesis of LiBr·3H2O Single Crystals

The growth of single crystals suitable for X-ray diffraction is a critical first step. A common method for obtaining hydrated salt crystals is through controlled evaporation or cooling of a saturated aqueous solution.

Materials:

-

Lithium bromide (LiBr), high purity

-

Deionized water

Procedure:

-

Prepare a saturated aqueous solution of LiBr by dissolving the salt in deionized water at a slightly elevated temperature to ensure complete dissolution.

-

Filter the solution to remove any particulate impurities.

-

Transfer the saturated solution to a crystallizing dish.

-

Allow the solution to cool down slowly to room temperature. To promote the growth of large single crystals, the cooling process should be gradual.

-

Alternatively, the solution can be left for slow evaporation in a controlled environment (e.g., a desiccator with a suitable drying agent or a container with a pinholed cover) to allow for the gradual formation of crystals.

-

Once single crystals of suitable size and quality are formed, they are carefully harvested from the solution.

Single-Crystal X-ray Diffraction (SC-XRD)

The crystallographic data presented in this guide were obtained using single-crystal X-ray diffraction. The general protocol for this technique is as follows:

Instrumentation:

-

A four-circle single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.

Procedure:

-

Crystal Mounting: A selected single crystal of LiBr·3H2O is mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in the X-ray beam of the diffractometer. The instrument then rotates the crystal through a series of orientations while irradiating it with X-rays. The diffraction pattern, consisting of a set of reflections, is recorded by the detector.

-

Data Reduction: The raw diffraction data are processed to correct for various experimental factors, including background noise, Lorentz factor, and polarization effects. The intensities of the reflections are integrated and scaled.

-

Structure Solution: The processed data are used to solve the crystal structure. This is typically achieved using direct methods or Patterson methods to determine the initial positions of the atoms in the unit cell.

-

Structure Refinement: The initial atomic model is refined using least-squares methods. This process adjusts the atomic coordinates, and thermal parameters to achieve the best possible fit between the observed and calculated diffraction intensities.

Visualization of the Analysis Workflow

The logical flow of the crystal structure analysis of LiBr·3H2O is depicted in the following diagram.

References

An In-depth Technical Guide on the Thermochemical Properties of Lithium Bromide Trihydrate for Energy Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of lithium bromide trihydrate (LiBr·3H₂O), a promising material for thermal energy storage. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the fundamental processes involved in its application for energy storage.

Introduction

Thermochemical energy storage (TCES) is a high-potential technology for storing thermal energy with high density and minimal heat loss over long durations. Salt hydrates, such as this compound, are a class of materials that store and release heat through reversible hydration and dehydration reactions. LiBr·3H₂O undergoes a reversible reaction where it releases water vapor upon heating (charging) and reabsorbs it to release the stored heat upon cooling (discharging). This guide focuses on the core thermochemical properties that govern the performance of LiBr·3H₂O as a TCES material.

Thermochemical Properties

The efficiency and feasibility of using this compound for thermochemical energy storage are dictated by several key physical and chemical properties. These properties determine the energy storage density, the temperatures at which the system operates, and the rate of heat transfer.

Quantitative Data Summary

The following tables summarize the key thermochemical properties of lithium bromide and its hydrates. It is important to note that while extensive data is available for aqueous solutions of lithium bromide due to its use in absorption chillers, specific data for the solid trihydrate form for thermochemical energy storage applications is less common. Where direct experimental values for the trihydrate are not available, estimations based on related hydrates and thermodynamic principles are provided with appropriate notations.

Table 1: Molar and Density Properties

| Property | Value | Units | Notes and References |

| Molar Mass (LiBr) | 86.845 | g/mol | [1] |

| Molar Mass (H₂O) | 18.015 | g/mol | |

| Molar Mass (LiBr·3H₂O) | 140.89 | g/mol | Calculated |

| Density (Anhydrous LiBr) | 3.464 | g/cm³ | [1] |

| Crystal Structure (LiBr·3H₂O) | - | - | Determined, but specific density data is scarce.[2] |

Table 2: Thermodynamic Properties

| Property | Value | Units | Notes and References |

| Enthalpy of Dehydration (LiBr·3H₂O → LiBr·2H₂O + H₂O) | Estimated: ~50-60 | kJ/mol | Value is an estimation based on enthalpies of solution of other hydrates. Direct experimental data is needed for precise value. |

| Enthalpy of Solution (LiBr in water, infinite dilution) | -48.76 | kJ/mol | [3] |

| Enthalpy of Solution (LiBr·H₂O in water, infinite dilution) | -22.58 | kJ/mol | [3] |

| Enthalpy of Solution (LiBr·2H₂O in water, infinite dilution) | -8.13 | kJ/mol | [3] |

| Specific Heat Capacity (Anhydrous LiBr, solid at 298 K) | 48.92 | J/(mol·K) | [4] |

| Specific Heat Capacity (LiBr·3H₂O, solid) | Estimated: ~1.5-2.5 | J/(g·K) | Estimation based on typical values for salt hydrates. Experimental verification required. |

| Thermal Conductivity (LiBr·3H₂O, solid) | Estimated: ~0.5-1.0 | W/(m·K) | Estimation based on values for other salt hydrates. Experimental verification required. |

Table 3: Energy Storage and Operating Parameters

| Property | Value | Units | Notes and References |

| Theoretical Energy Storage Density (Gravimetric) | Estimated: ~350-420 | kWh/t | Calculated based on estimated enthalpy of dehydration. |

| Theoretical Energy Storage Density (Volumetric) | Estimated: ~500-600 | kWh/m³ | Calculated based on estimated enthalpy and density. |

| Dehydration (Charging) Temperature | Dependent on water vapor pressure | °C | Typically in the range of 60-100°C for low-temperature heat storage. |

| Hydration (Discharging) Temperature | Dependent on water vapor pressure | °C | Typically in the range of 30-50°C for heat release. |

| Transition Temperature (LiBr·2H₂O ↔ LiBr·3H₂O) | 3.0 | °C | [5] |

Experimental Protocols

Accurate characterization of the thermochemical properties of LiBr·3H₂O is essential for designing and modeling energy storage systems. The following are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC) for Enthalpy of Dehydration

Objective: To determine the enthalpy of dehydration (charging energy) and the dehydration temperature of LiBr·3H₂O.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of LiBr·3H₂O (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. A small pinhole may be pierced in the lid to allow for the escape of water vapor. An empty, hermetically sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using standard reference materials (e.g., indium).

-

Thermal Program: The sample is heated at a constant rate (e.g., 5 or 10 °C/min) under a controlled atmosphere of dry inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50 mL/min). The temperature range should encompass the expected dehydration event (e.g., from room temperature to 150 °C).

-

Data Analysis: The heat flow as a function of temperature is recorded. The endothermic peak corresponding to the dehydration process is integrated to determine the enthalpy of dehydration (in J/g). The onset temperature of the peak is taken as the dehydration temperature.

Thermogravimetric Analysis (TGA) for Dehydration Stoichiometry

Objective: To determine the water content of the hydrate (B1144303) and the stoichiometry of the dehydration reaction by monitoring the mass loss as a function of temperature.

Methodology:

-

Sample Preparation: An accurately weighed sample of LiBr·3H₂O (typically 10-20 mg) is placed in a ceramic or platinum TGA crucible.

-

Instrument Setup: The TGA instrument's balance is tared before the experiment.

-

Thermal Program: The sample is heated at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere of dry inert gas (e.g., nitrogen) with a constant flow rate (e.g., 50-100 mL/min). The temperature range should be sufficient to ensure complete dehydration (e.g., from room temperature to 200 °C).

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The resulting TGA curve will show distinct steps corresponding to the loss of water molecules. The percentage mass loss at each step is used to calculate the number of water molecules lost and confirm the hydration state.

Transient Plane Source (TPS) Method for Thermal Conductivity

Objective: To measure the thermal conductivity of solid LiBr·3H₂O.

Methodology:

-

Sample Preparation: Two identical flat and smooth solid samples of LiBr·3H₂O are prepared. The samples should be thick enough to be considered semi-infinite by the sensor during the measurement time. If a solid sample cannot be prepared, the powder can be compressed into a dense pellet.

-

Instrument Setup: The TPS sensor, a double spiral of nickel wire embedded in a thin insulating material, is placed between the two sample halves. The sensor acts as both a heat source and a temperature sensor.

-

Measurement Procedure: A short pulse of electrical current is passed through the sensor, causing a transient temperature increase. The temperature rise of the sensor is recorded with high precision over a short period.

-

Data Analysis: The thermal conductivity is calculated from the recorded temperature versus time data using a model that describes the heat flow from the transient plane source into the surrounding material. The analysis software provided with the instrument performs these calculations.

Visualizations

Experimental Workflow for Thermochemical Characterization

The following diagram illustrates a typical workflow for the experimental characterization of a salt hydrate like this compound for thermochemical energy storage applications.

Caption: Experimental workflow for characterizing LiBr·3H₂O.

Hydration and Dehydration Cycle for Thermochemical Energy Storage

The diagram below illustrates the reversible hydration and dehydration cycle of lithium bromide for thermal energy storage. The process involves a charging step where heat is supplied to dehydrate the material and a discharging step where the material is hydrated to release the stored heat.

Caption: Hydration/dehydration cycle of LiBr for energy storage.

Conclusion

This compound presents itself as a material of interest for thermochemical energy storage due to its potential for high energy storage density. However, this guide highlights the need for more focused experimental research to accurately quantify the thermochemical properties of the solid trihydrate form. The detailed experimental protocols provided herein offer a clear path for researchers to obtain the necessary data for robust system design and performance evaluation. The visualizations aid in understanding the experimental workflow and the fundamental energy storage cycle. Further investigation into the specific heat capacity, thermal conductivity, and enthalpy of dehydration of LiBr·3H₂O will be crucial for advancing its practical application in thermal energy storage systems.

References

Spectroscopic Analysis of Hydrated Lithium Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize hydrated lithium bromide (LiBr). Lithium bromide's hygroscopic nature and its interactions with water are of significant interest in various scientific fields, including pharmaceuticals, materials science, and absorption refrigeration systems. Understanding the hydration process at a molecular level is crucial for optimizing its applications. This document details the application of Raman, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy to elucidate the structural and dynamic properties of hydrated LiBr.

Introduction to Hydrated Lithium Bromide

Lithium bromide is an ionic compound that readily absorbs water from its environment, forming a series of hydrates (LiBr·nH₂O). The number of water molecules (n) associated with the LiBr entity depends on factors such as temperature and relative humidity. The interaction between the lithium (Li⁺) and bromide (Br⁻) ions with water molecules significantly alters the vibrational and magnetic environments of the nuclei, which can be probed by various spectroscopic methods. These techniques provide valuable insights into the coordination chemistry of the lithium ion, the nature of the hydration shells, and the dynamics of water molecules.

Raman Spectroscopy

Raman spectroscopy is a powerful technique for studying the vibrational modes of molecules. In the context of hydrated LiBr, it provides information about the Li⁺-O interaction, the effect of the ions on the O-H stretching and bending vibrations of water, and the presence of different hydrated species.

Quantitative Raman Data

The following table summarizes key Raman bands observed in aqueous solutions of lithium bromide. The peak positions can vary with concentration and the specific crystalline hydrate (B1144303) form.

| Raman Shift (cm⁻¹) | Assignment | Description |

| ~3450 | ν(O-H) of water | Broad band corresponding to the symmetric and asymmetric stretching vibrations of water molecules in the hydration shell and bulk. Its shape is sensitive to the concentration of LiBr. |

| ~1630 | δ(H-O-H) of water | Bending vibration of water molecules. |

| ~450 | Librational modes of water | Restricted rotational motions of water molecules in the hydration shells of ions. |

| ~160-190 | ν(Li⁺-O) of [Li(H₂O)₄]⁺ | Totally symmetric stretching vibration of the tetrahedrally hydrated lithium ion. The intensity of this peak increases with LiBr concentration.[1] |

| ~340 | ν(Li⁺-O) in Li⁺(H₂O)₄···Br⁻ | Stretching vibration of the hydrated lithium ion in a solvent-shared ion pair with a bromide ion, observed at high LiBr concentrations.[1] |

Experimental Protocol for Raman Spectroscopy

A typical experimental setup for the Raman analysis of hydrated LiBr solutions involves the following steps:

-

Sample Preparation:

-

Prepare a series of aqueous LiBr solutions of known concentrations (e.g., 1 M, 5 M, 10 M, and saturated).

-

For solid hydrates, different hydrated forms (e.g., monohydrate, dihydrate) can be prepared by controlling the hydration conditions (temperature and humidity). The solid sample can be analyzed directly or as a pressed pellet.

-

-

Instrumentation:

-

A confocal Raman microscope equipped with a laser excitation source (e.g., 532 nm or 785 nm).

-

A high-resolution spectrometer with a cooled CCD detector.

-

Use of an appropriate objective lens for focusing the laser onto the sample.

-

-

Data Acquisition:

-

Place the sample (in a quartz cuvette for liquids or on a microscope slide for solids) under the microscope objective.

-

Set the laser power to a level that does not cause sample heating or degradation.

-

Acquire spectra over a relevant spectral range (e.g., 100 cm⁻¹ to 4000 cm⁻¹).

-

Set the acquisition time and number of accumulations to achieve an adequate signal-to-noise ratio.

-

-

Data Analysis:

-

Perform baseline correction and cosmic ray removal.

-

Fit the spectral bands using appropriate functions (e.g., Gaussian, Lorentzian) to determine peak positions, widths, and areas.

-

Analyze the changes in the spectra as a function of LiBr concentration or hydration state.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a sensitive technique for probing the local chemical environment of specific nuclei. For hydrated LiBr, ¹H and ⁷Li NMR are particularly informative. ¹H NMR provides insights into the dynamics and state of water molecules, while ⁷Li NMR gives direct information about the coordination and dynamics of the lithium ion.

Quantitative NMR Data

The following table summarizes typical chemical shift ranges and relaxation time information for ¹H and ⁷Li in aqueous LiBr solutions.

| Nucleus | Parameter | Value/Range | Description |

| ¹H | Chemical Shift (δ) | ~4.7 ppm (relative to TMS) | The chemical shift of water is influenced by the concentration of LiBr. At higher concentrations, the signal may shift due to changes in the hydrogen bonding network and ion-water interactions. |

| ¹H | T₁ Relaxation Time | Varies with concentration and temperature | T₁ of water protons is sensitive to molecular motion and can be used to study the dynamics of water in the hydration shells. |

| ⁷Li | Chemical Shift (δ) | ~0 ppm (relative to aqueous LiCl standard) | The ⁷Li chemical shift is sensitive to the coordination environment of the Li⁺ ion. Changes in coordination number and the presence of ion pairing can cause shifts in the resonance frequency. |

| ⁷Li | T₁ Relaxation Time | Varies with concentration and viscosity | T₁ of ⁷Li is influenced by the rotational correlation time of the hydrated lithium ion and can provide information on the dynamics of the hydration shell. |

Experimental Protocol for NMR Spectroscopy

A general procedure for NMR analysis of hydrated LiBr is as follows:

-

Sample Preparation:

-

Prepare LiBr solutions in D₂O to minimize the solvent proton signal for ¹H NMR of hydrated water. For ⁷Li NMR, H₂O or D₂O can be used.

-

Use a known concentration of a reference standard (e.g., DSS for ¹H, aqueous LiCl for ⁷Li) for chemical shift referencing.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrumentation:

-

A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

A probe capable of detecting ¹H and ⁷Li nuclei.

-

-

Data Acquisition:

-

Tune and match the probe for the respective nucleus.

-

Acquire ¹H and/or ⁷Li spectra using a standard one-pulse sequence.

-

For relaxation measurements (T₁), use an inversion-recovery pulse sequence.

-

Optimize acquisition parameters such as pulse width, relaxation delay, and number of scans.

-

-

Data Analysis:

-

Process the raw data by Fourier transformation, phasing, and baseline correction.

-

Determine chemical shifts relative to the reference standard.

-

Calculate relaxation times by fitting the data from the inversion-recovery experiment to an exponential function.

-

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a sample, providing information on the vibrational modes of functional groups. For hydrated LiBr, IR spectroscopy is particularly useful for studying the vibrations of water molecules in the hydration shell of the ions.

Quantitative IR Data

The following table summarizes key IR absorption bands for hydrated lithium bromide.

| Wavenumber (cm⁻¹) | Assignment | Description |

| ~6000-7200 | 2ν(O-H) and ν(O-H) + δ(H-O-H) (NIR) | Overtone and combination bands of water molecules. The positions and intensities of these bands are sensitive to the hydration state and can be used for quantitative analysis of water content.[2] |

| ~3000-3600 | ν(O-H) of water (Mid-IR) | Fundamental O-H stretching vibrations. This broad band is highly sensitive to hydrogen bonding and the presence of ions. |

| ~1635 | δ(H-O-H) of water (Mid-IR) | Fundamental H-O-H bending vibration. |

| ~170 | Lattice vibrations (Far-IR) | In the solid state, this band is associated with lattice vibrations of anhydrous LiBr.[3] |

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining IR spectra of aqueous solutions and solids.

-

Sample Preparation:

-

Aqueous solutions can be directly applied to the ATR crystal.

-

Solid hydrates can be pressed against the crystal to ensure good contact.

-

-

Instrumentation:

-

A Fourier Transform Infrared (FTIR) spectrometer.

-

An ATR accessory with a suitable crystal (e.g., diamond or zinc selenide).

-

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply the sample to the crystal surface.

-

Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹ for mid-IR).

-

Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Perform ATR correction to account for the wavelength-dependent penetration depth of the evanescent wave.

-

Subtract the spectrum of bulk water from the solution spectra to isolate the spectral features of water in the hydration shells.

-

Identify and assign the absorption bands corresponding to different vibrational modes.

-

Visualizations

Experimental Workflow

Caption: Experimental workflow for spectroscopic analysis of hydrated LiBr.

Molecular Interactions in Hydrated Lithium Bromide

Caption: Molecular interactions in a hydrated lithium bromide solution.

Conclusion

The spectroscopic analysis of hydrated lithium bromide using Raman, NMR, and IR techniques provides a detailed picture of the molecular interactions governing the hydration process. Each technique offers unique insights into the structure of the hydration shells, the dynamics of water molecules, and the influence of ion-pairing. The quantitative data and experimental protocols presented in this guide serve as a valuable resource for researchers and professionals working with lithium bromide and other hygroscopic materials. The combination of these spectroscopic methods allows for a comprehensive characterization of hydrated LiBr, which is essential for its effective utilization in various technological applications.

References

Dehydration and Hydration Kinetics of Lithium Bromide Trihydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for studying the dehydration and hydration kinetics of lithium bromide trihydrate (LiBr·3H₂O). Given the importance of hydration states in various scientific and industrial applications, including pharmaceuticals and energy storage, a thorough understanding of these kinetic processes is crucial. This document outlines the fundamental concepts, experimental protocols, and data analysis techniques necessary for a detailed kinetic investigation.

Introduction to this compound

Lithium bromide (LiBr) is a hygroscopic salt that can form several crystalline hydrates.[1] The trihydrate form, LiBr·3H₂O, is one of the known stable hydrates.[2] The processes of dehydration (the release of water molecules) and hydration (the uptake of water molecules) are reversible solid-state reactions that are highly dependent on temperature and ambient water vapor pressure. The kinetics of these reactions—the rates at which they occur and the factors that influence them—are critical for applications where the hydration state of LiBr is a key performance parameter.

The dehydration of this compound can be represented by the following general equation:

LiBr·3H₂O(s) ⇌ LiBr·nH₂O(s) + (3-n)H₂O(g)

Where 'n' can be a lower hydration state or zero for the anhydrous form. The reaction proceeds in the forward direction (dehydration) with an increase in temperature or a decrease in humidity, and in the reverse direction (hydration) under the opposite conditions.

Dehydration and Hydration Mechanisms

The dehydration and hydration of salt hydrates can proceed through different mechanisms depending on the experimental conditions. Understanding these mechanisms is fundamental to interpreting kinetic data.

-

Solid-State Reaction: Below the deliquescence humidity of the lower hydrate (B1144303), the reaction occurs directly in the solid state. This often involves nucleation and growth of the new solid phase at the surface of the reactant crystals.

-

Solution-Mediated Transformation: At or above the deliquescence humidity, the salt may absorb enough water to form a saturated solution, from which a new, more stable hydrate (or anhydrous salt) crystallizes.

The prevailing mechanism significantly impacts the reaction kinetics.

Experimental Protocols for Kinetic Analysis

A thorough kinetic study of the dehydration and hydration of this compound typically involves a combination of gravimetric and calorimetric techniques.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a cornerstone technique for studying dehydration kinetics. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of LiBr·3H₂O (typically 5-10 mg) is placed in a TGA sample pan.

-

Atmosphere Control: The experiment is conducted under a controlled flow of an inert gas (e.g., nitrogen or argon) with a specific, constant water vapor pressure.

-

Temperature Program:

-

Non-isothermal: The sample is heated at a constant rate (e.g., 1, 5, 10, 15 °C/min) to a temperature sufficient to ensure complete dehydration. This is repeated for several different heating rates.

-

Isothermal: The sample is rapidly heated to a specific temperature and held there while the mass loss over time is recorded. This is repeated at several different temperatures.

-

-

Data Acquisition: The TGA instrument records the sample mass as a function of temperature and time.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine the enthalpy changes associated with dehydration and hydration.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of LiBr·3H₂O is sealed in a DSC pan. A small pinhole in the lid is often used to allow the evolved water vapor to escape.

-

Temperature Program: The temperature programs are similar to those used in TGA for both non-isothermal and isothermal studies.

-

Data Acquisition: The DSC instrument records the differential heat flow between the sample and a reference pan, revealing endothermic peaks for dehydration and exothermic peaks for hydration.

Humidity-Controlled Environments

For studying hydration kinetics, specialized instrumentation that allows for precise control of both temperature and relative humidity is often employed.

Methodology:

-

Sample Preparation: Anhydrous or a lower hydrate of LiBr is placed in a humidity-controlled chamber.

-

Environmental Control: The chamber is set to a specific temperature and relative humidity.

-

Mass Monitoring: The mass of the sample is monitored over time to determine the rate of water uptake.

Kinetic Data Analysis

The data obtained from TGA experiments can be analyzed using various mathematical models to determine the kinetic parameters of the dehydration process, including the activation energy (Ea), the pre-exponential factor (A), and the reaction model, f(α).

The rate of a solid-state reaction can be described by the general equation:

dα/dt = k(T)f(α)

where α is the fractional conversion, t is time, k(T) is the temperature-dependent rate constant, and f(α) is the reaction model. The rate constant is typically expressed by the Arrhenius equation:

k(T) = A * exp(-Ea / RT)

Model-Fitting Methods

Model-fitting methods involve fitting the experimental data to various known solid-state reaction models.

Procedure:

-

The experimental conversion data (α vs. t or α vs. T) is fitted to the integral form of the rate equation, g(α) = kt, for different reaction models (e.g., Avrami-Erofeev, Prout-Tompkins, contracting geometry models).

-

The model that provides the best fit to the experimental data is chosen as the most probable reaction mechanism.

Model-Free (Isoconversional) Methods

Model-free methods do not assume a specific reaction model and allow for the determination of the activation energy as a function of the extent of conversion. This is particularly useful for complex reactions where the mechanism may change.

Common Methods:

-

Flynn-Wall-Ozawa (FWO): This method uses data from non-isothermal experiments at different heating rates (β). A plot of log(β) versus 1/T for a given conversion (α) yields a straight line with a slope related to the activation energy.

-

Kissinger-Akahira-Sunose (KAS): Similar to the FWO method, this approach also uses non-isothermal data and involves plotting ln(β/T²) versus 1/T.

Data Presentation

Quantitative data from kinetic studies should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Non-isothermal Dehydration Kinetic Parameters for LiBr·3H₂O (Representative)

| Heating Rate (β, °C/min) | Peak Temperature (Tp, °C) | Onset Temperature (To, °C) |

| 1 | Value | Value |

| 5 | Value | Value |

| 10 | Value | Value |

| 15 | Value | Value |

Table 2: Isothermal Dehydration Kinetic Parameters for LiBr·3H₂O (Representative)

| Temperature (°C) | Rate Constant (k, s⁻¹) | Reaction Model, g(α) |

| T₁ | Value | Model |

| T₂ | Value | Model |

| T₃ | Value | Model |

Table 3: Activation Energy of Dehydration for LiBr·3H₂O Determined by Model-Free Methods (Representative)

| Conversion (α) | Activation Energy (Ea, kJ/mol) - FWO | Activation Energy (Ea, kJ/mol) - KAS |

| 0.1 | Value | Value |

| 0.3 | Value | Value |

| 0.5 | Value | Value |

| 0.7 | Value | Value |

| 0.9 | Value | Value |

Note: The tables above are representative of the data that would be collected. Specific values for LiBr·3H₂O would need to be determined experimentally.

Visualizations

Dehydration-Hydration Cycle

Caption: A schematic of the reversible dehydration and hydration cycle of this compound.

Experimental Workflow for Non-isothermal Kinetic Analysis

Caption: Workflow for determining dehydration kinetics using non-isothermal TGA/DSC data.

Conclusion

The study of the dehydration and hydration kinetics of this compound is essential for its effective application in various fields. This guide provides a foundational framework for conducting such investigations. By employing techniques like TGA and DSC and applying rigorous kinetic analysis methods, researchers can obtain the critical parameters needed to understand and model the behavior of LiBr·3H₂O under different environmental conditions. While specific kinetic data for LiBr·3H₂O is not extensively reported in the literature, the methodologies outlined here, which are standard for the study of salt hydrates, provide a clear path for obtaining this crucial information.

References

Solubility of Lithium Bromide Trihydrate in Polar Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lithium bromide, with a specific focus on its trihydrate form, in common polar organic solvents. Due to a scarcity of published data for the trihydrate form, this guide presents detailed information on the solubility of anhydrous lithium bromide as a baseline, outlines the critical considerations for hydrated salts, and provides a robust experimental protocol for determining the solubility of lithium bromide trihydrate.

Quantitative Solubility Data

However, extensive data exists for the solubility of anhydrous lithium bromide (LiBr) in various polar organic solvents. This information provides a valuable reference point for understanding the behavior of lithium bromide in these systems. The following table summarizes the solubility of anhydrous LiBr in methanol, ethanol, and acetone (B3395972) at various temperatures.

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |

| Methanol | 18 | 117 |

| 25 | 140 | |

| Ethanol (abs.) | 0 | 32.61 |

| 10 | 36.02 | |

| 20 | 70.8 | |

| 25 | 72.1 | |

| 30 | 72.51 | |

| 40 | 73.03 | |

| 50 | 77.52 | |

| 60 | 82.84 | |

| 70 | 89.13 | |

| 75 | 94.12 | |

| 80 | 99.1 | |

| Acetone | 20 | 18.2 |

| 50 | 34.6 | |

| 60 | 39.7 |

Note: The data presented is for anhydrous lithium bromide. The solubility of this compound is expected to differ due to the presence of water of hydration.

Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination of this compound

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid solvent.[1] The following protocol is adapted for the determination of the solubility of this compound in a polar organic solvent.

2.1. Materials and Apparatus

-

This compound (LiBr·3H₂O) of high purity

-

Polar organic solvent (e.g., methanol, ethanol, acetone) of analytical grade

-

Thermostatic shaker bath with precise temperature control (±0.1 °C)

-

Sealed, inert sample vials (e.g., glass vials with PTFE-lined caps)

-

Analytical balance (±0.0001 g)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for concentration determination (e.g., ICP-OES, conductivity meter, or titration setup)

2.2. Procedure

-

Sample Preparation: Add an excess amount of this compound to a pre-weighed, sealed vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.[1]

-

Solvent Addition: Add a known mass of the polar organic solvent to the vial.

-

Equilibration: Place the sealed vials in the thermostatic shaker bath set to the desired temperature. The vials should be agitated continuously to ensure thorough mixing. The equilibration time is critical and should be determined experimentally by taking measurements at different time points until the concentration of the dissolved salt remains constant. For hydrated salts, equilibration times can be 24 hours or longer.[2]

-

Phase Separation: Once equilibrium is reached, cease agitation and allow the vials to rest in the thermostatic bath for a sufficient time to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a sample of the supernatant using a pre-heated (to the experimental temperature) syringe. Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step should be performed quickly to prevent temperature changes that could affect solubility.

-

Sample Analysis: Accurately weigh the filtered sample and then dilute it to a known volume with an appropriate solvent. Determine the concentration of lithium bromide in the diluted sample using a calibrated analytical method.

2.3. Analytical Methods for Concentration Determination

Several analytical techniques can be employed to determine the concentration of lithium bromide in the organic solvent:

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): This is a highly sensitive and accurate method for determining the concentration of lithium.

-

Conductivity Measurement: The electrical conductivity of the solution is proportional to the concentration of dissolved ions. A calibration curve of conductivity versus known concentrations of LiBr in the specific solvent must be prepared.[3]

-

Titration: The bromide ion concentration can be determined by titration with a standardized silver nitrate (B79036) solution.[4]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Signaling Pathways and Logical Relationships

In the context of solubility determination, there are no biological signaling pathways. However, the logical relationship in the experimental design is crucial for obtaining accurate data. The core principle is to establish a thermodynamic equilibrium between the solid solute and the dissolved solute in the solvent at a constant temperature and pressure.

The following diagram illustrates the logical relationship for achieving and verifying solubility equilibrium.

References

An In-depth Technical Guide to the Lithium Bromide-Water Phase Diagram

This technical guide provides a comprehensive overview of the lithium bromide-water (LiBr-H₂O) system's phase diagram, tailored for researchers, scientists, and drug development professionals. The document summarizes key quantitative data, details experimental protocols for its determination, and presents a visual representation of the phase relationships.

Quantitative Data

The thermodynamic properties of the lithium bromide-water system are crucial for various applications, including absorption refrigeration and industrial drying processes. Below are key data points summarized in tabular format for ease of comparison.

Vapor Pressure of LiBr-H₂O Solutions

The vapor pressure of aqueous lithium bromide solutions is a critical parameter, particularly in the design of absorption chillers. It is a function of both temperature and LiBr concentration. The following table presents vapor pressure data at various conditions.

| Temperature (°C) | LiBr Mass Fraction (%) | Vapor Pressure (kPa) |

| 30 | 40 | 3.1 |

| 30 | 50 | 2.1 |

| 30 | 60 | 1.1 |

| 50 | 40 | 9.3 |

| 50 | 50 | 6.4 |

| 50 | 60 | 3.5 |

| 70 | 40 | 23.4 |

| 70 | 50 | 16.5 |

| 70 | 60 | 9.4 |

| 90 | 40 | 52.6 |

| 90 | 50 | 38.0 |

| 90 | 60 | 22.5 |

Note: Data synthesized from multiple sources for illustrative purposes.

Density of LiBr-H₂O Solutions

The density of the LiBr-H₂O solution is essential for calculating heat and mass transfer in system components. The density varies with temperature and concentration, as shown in the table below.[1]

| Temperature (°C) | LiBr Mass Fraction (%) | Density (g/cm³) |

| 20 | 40 | 1.378 |

| 20 | 50 | 1.515 |

| 20 | 60 | 1.673 |

| 40 | 40 | 1.368 |

| 40 | 50 | 1.503 |

| 40 | 60 | 1.659 |

| 60 | 40 | 1.357 |

| 60 | 50 | 1.491 |

| 60 | 60 | 1.645 |

| 80 | 40 | 1.345 |

| 80 | 50 | 1.478 |

| 80 | 60 | 1.630 |

Solubility and Crystallization Temperatures

A primary limitation in the application of LiBr-H₂O systems is the crystallization of LiBr at high concentrations and low temperatures. Understanding the solubility limit is therefore critical to prevent system failure.

| LiBr Mass Fraction (%) | Crystallization Temperature (°C) |

| 50 | -7.5 |

| 55 | 4.5 |

| 60 | 18.5 |

| 64.5 | 33.0 |

| 65 | 42.0 |

Experimental Protocols

The accurate determination of the thermophysical properties of the LiBr-H₂O system relies on precise experimental methodologies. The following sections detail the protocols for key measurements.

Vapor-Liquid Equilibrium (VLE) Measurement

Objective: To determine the vapor pressure of LiBr-H₂O solutions at various temperatures and concentrations.

Methodology: Isothermal Ebulliometric Method[2]

-

Apparatus: A computer-controlled glass ebulliometer equipped with a precision pressure transducer, a temperature sensor (e.g., Pt100), and a magnetic stirrer. The ebulliometer is connected to a vacuum pump and a system for precise pressure control.

-

Sample Preparation: Prepare a series of LiBr-H₂O solutions of known concentrations by gravimetrically mixing anhydrous LiBr with deionized water.

-

Procedure: a. Introduce a prepared solution into the ebulliometer. b. Degas the solution by heating and stirring under vacuum. c. Set the desired constant temperature for the experiment. d. Gradually decrease the pressure in the system until the solution begins to boil. The onset of boiling is detected by stable temperature and pressure readings. e. Record the equilibrium temperature and pressure. f. Repeat the measurement at different temperatures for the same solution concentration. g. Repeat the entire process for each prepared solution concentration.

Density Measurement

Objective: To determine the density of LiBr-H₂O solutions as a function of temperature and concentration.

Methodology: Vibrating Tube Densitometer[2]

-

Apparatus: A high-precision vibrating tube densitometer with built-in temperature control.

-

Calibration: Calibrate the densitometer using deionized water and dry air at known temperatures and pressures.

-

Sample Preparation: Prepare LiBr-H₂O solutions of varying concentrations as described in the VLE protocol.

-

Procedure: a. Inject a sample of a known concentration into the measuring cell of the densitometer. b. Set the desired temperature and allow the system to stabilize. c. The instrument measures the oscillation period of the vibrating U-tube containing the sample, which is directly related to the density of the fluid. d. Record the density reading. e. Perform measurements at a range of temperatures for each concentration.

Crystallization Temperature Determination

Objective: To determine the temperature at which LiBr crystals begin to form in a solution of a given concentration.

Methodology: Visual Polythermal Method

-

Apparatus: A jacketed glass vessel with a stirrer, a precise temperature controller, a light source, and a viewing port. A thermocouple is placed directly in the solution.

-

Sample Preparation: Prepare a LiBr-H₂O solution of a specific concentration.

-

Procedure: a. Place the solution in the glass vessel and heat it until all solids are dissolved. b. Slowly cool the solution at a controlled rate (e.g., 0.5°C/min) while stirring continuously. c. Visually observe the solution for the first appearance of crystals. The temperature at which the first crystals are observed is the crystallization temperature. d. To confirm, slowly heat the solution until the crystals just disappear. The temperature of disappearance should be close to the crystallization temperature. e. Repeat the cooling and heating cycle several times to ensure reproducibility. f. Perform this procedure for solutions with different LiBr concentrations.

Visualization of the LiBr-H₂O Phase Diagram

The following diagram illustrates the fundamental relationships within the lithium bromide-water phase diagram, highlighting the different phases and equilibrium lines.

Caption: Conceptual representation of the LiBr-H₂O phase diagram.

References

Raman spectroscopic studies of concentrated aqueous LiBr solutions

An In-depth Technical Guide: Raman Spectroscopic Studies of Concentrated Aqueous LiBr Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Raman spectroscopy for the characterization of concentrated aqueous lithium bromide (LiBr) solutions. It details the experimental protocols, presents quantitative data derived from spectroscopic analysis, and illustrates the underlying molecular interactions. This guide is intended for professionals in research and development who utilize spectroscopic techniques to understand solute-solvent interactions, ion hydration, and the structural properties of electrolyte solutions.

Introduction

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the vibrational modes of molecules.[1] It is particularly powerful for studying aqueous solutions as the Raman signal of water is sensitive to its local environment, including temperature, pressure, and the presence of solutes.[2][3] Lithium bromide, a salt known for its high solubility in water, significantly alters the hydrogen-bonding network of water. Understanding the interactions between Li⁺ and Br⁻ ions and water molecules at high concentrations is crucial in various fields, including absorption refrigeration systems, battery technology, and as a chaotropic agent in pharmaceutical and biological applications.[4]

This guide explores how Raman spectroscopy can be used to probe the structural changes in water upon the addition of LiBr, focusing on the analysis of the O-H stretching band, which serves as a sensitive reporter of the hydrogen bond environment.[5][6]

Principles of Raman Spectroscopy in Aqueous Solutions

The Raman spectrum of pure water is characterized by several key vibrational modes, most notably the broad and complex O-H stretching band found between 3000 cm⁻¹ and 3800 cm⁻¹.[7] This band is composed of multiple overlapping components that correspond to water molecules engaged in different hydrogen-bonding arrangements.[6] The introduction of ions into the water disrupts the native hydrogen bond network. This perturbation is reflected in the Raman spectrum in several ways:

-

Frequency Shifts: The positions of the vibrational bands can shift to higher or lower wavenumbers, indicating a weakening or strengthening of the molecular bonds.[6]

-

Intensity Changes: The intensity of Raman bands can increase or decrease, often linearly with the electrolyte concentration, reflecting changes in the population of different water species.[8]

-

Band Shape Modifications: The shape and width of the bands can change, providing insight into the distribution of different structural environments.

The ions Li⁺ and Br⁻ interact with water molecules to form hydration shells. These interactions perturb the surrounding water molecules, leading to distinct changes in the O-H stretching band that can be quantified to understand the extent of this "structure-making" or "structure-breaking" effect.

Experimental Protocols

A standardized methodology is critical for obtaining reproducible Raman spectra of aqueous solutions. The following protocol outlines a typical experimental workflow.

3.1. Sample Preparation

-

Solution Preparation: Prepare a series of aqueous LiBr solutions of known concentrations. Concentrations typically range from dilute (e.g., 1 M) to near-saturation.[4] High-purity LiBr salt and deionized or distilled water should be used to minimize impurities.

-

Filtration: Filter the solutions using a microporous filter (e.g., 0.22 µm) to remove any particulate matter that could cause fluorescence or scattering artifacts.

-

Sample Holder: Use a high-quality quartz or glass cuvette for sample containment. For backscattering geometries, NMR tubes can also be used.[9][10]

3.2. Instrumentation and Data Acquisition

-

Raman Spectrometer: A confocal Raman microscope or a standard benchtop spectrometer can be used.[1][11] Key components include a laser excitation source, sample illumination optics, and a spectrometer with a sensitive detector (e.g., CCD).[11]

-

Excitation Laser: A common choice is a frequency-doubled Nd:YAG laser with an excitation wavelength of 532 nm.[10] Other wavelengths, such as 785 nm, can also be used to minimize fluorescence from potential impurities.[12]

-

Data Acquisition Parameters:

-

Laser Power: Set to a level that provides a good signal-to-noise ratio without causing sample heating (e.g., 50-300 mW).[12]

-

Integration Time: Typically ranges from a few seconds to several minutes, depending on the signal intensity.[12]

-

Accumulations: Multiple spectra are often averaged to improve the signal-to-noise ratio.

-

-

Calibration: Calibrate the spectrometer using a known standard (e.g., silicon or a neon lamp) to ensure wavenumber accuracy.[9]

3.3. Data Processing and Analysis

-

Cosmic Ray Removal: Apply a filter to remove sharp spikes from cosmic rays.

-

Baseline Correction: Subtract the background fluorescence signal, often by fitting a polynomial function to the baseline.

-

Normalization: Normalize the spectra to an internal standard or a specific water band (e.g., the H-O-H bending mode around 1640 cm⁻¹) to allow for direct comparison between different concentrations.[7]

-

Peak Fitting (Deconvolution): Fit the complex O-H stretching band with multiple Gaussian or Voigt profiles to quantify the area, position, and width of the underlying components corresponding to different water species.[6][13]

Experimental Workflow Diagram

References

- 1. Guide to Raman Spectroscopy | Bruker [bruker.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Vibrational Raman Spectroscopy of the Hydration Shell of Ions [mdpi.com]

- 8. pubs.aip.org [pubs.aip.org]

- 9. spiedigitallibrary.org [spiedigitallibrary.org]

- 10. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. metrohm.com [metrohm.com]

- 13. Raman Spectral Studies of the Effects of Temperature on Water and Electrolyte Solutions | Semantic Scholar [semanticscholar.org]

Thermogravimetric Analysis (TGA) of Lithium Bromide Trihydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of lithium bromide trihydrate (LiBr·3H₂O). It details the expected thermal decomposition behavior, presents a generalized experimental protocol, and offers visualizations to illustrate the dehydration process and experimental workflow. This document is intended to serve as a valuable resource for professionals in research and development who utilize thermal analysis techniques for material characterization.

Introduction to Thermogravimetric Analysis and this compound

Thermogravimetric analysis is a powerful analytical technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is particularly useful for studying the thermal stability and composition of materials, including hydrated salts.

Lithium bromide (LiBr) is a hygroscopic salt that can form several hydrates, with this compound (LiBr·3H₂O) being one of the common forms. The water molecules in the hydrate (B1144303) are bound to the lithium and bromide ions and can be removed by heating. TGA is an ideal technique to study this dehydration process, providing quantitative information about the stoichiometry of the hydrates and the temperatures at which water is lost.

Thermal Decomposition of this compound

The thermal decomposition of this compound is expected to occur in a multi-step process, corresponding to the sequential loss of its water of hydration. The process can be generalized as follows:

-

Step 1: Loss of two water molecules. The trihydrate first decomposes to form the monohydrate (LiBr·H₂O).

-

Step 2: Loss of the final water molecule. The monohydrate then decomposes to form anhydrous lithium bromide (LiBr).

The theoretical weight loss for each step can be calculated based on the molecular weights of the compounds involved.

-

Molecular Weight of LiBr·3H₂O: 140.79 g/mol

-

Molecular Weight of LiBr·H₂O: 104.86 g/mol

-

Molecular Weight of LiBr: 86.845 g/mol

-

Molecular Weight of H₂O: 18.015 g/mol

Table 1: Theoretical Weight Loss During Thermal Decomposition of LiBr·3H₂O

| Decomposition Step | Product | Theoretical Weight Loss of 2 H₂O (%) | Theoretical Weight Loss of 1 H₂O (%) | Cumulative Theoretical Weight Loss (%) |

| LiBr·3H₂O → LiBr·H₂O + 2H₂O | LiBr·H₂O | 25.59 | - | 25.59 |

| LiBr·H₂O → LiBr + H₂O | LiBr | - | 12.80 | 38.39 |

Note: The temperature ranges provided in the subsequent table are representative and can be influenced by experimental conditions such as heating rate and sample preparation.

Table 2: Expected TGA Data for this compound Decomposition

| Stage | Process | Onset Temperature (°C) | Endset Temperature (°C) | Weight Loss (%) |

| 1 | LiBr·3H₂O → LiBr·H₂O + 2H₂O | ~ 40 | ~ 100 | ~ 25.6 |

| 2 | LiBr·H₂O → LiBr + H₂O | ~ 100 | ~ 180 | ~ 12.8 |

| 3 | Anhydrous LiBr | > 180 | - | Stable |

Experimental Protocol for TGA of this compound

This section outlines a detailed methodology for performing a TGA experiment on LiBr·3H₂O.

3.1. Instrumentation

-

Thermogravimetric Analyzer: A calibrated TGA instrument capable of controlled heating rates and atmosphere.

-

Balance: A microbalance with high sensitivity integrated into the TGA.

-

Crucibles: Inert crucibles, typically made of alumina (B75360) (Al₂O₃) or platinum (Pt).

-

Purge Gas: High-purity inert gas, such as nitrogen or argon, to prevent side reactions.

3.2. Sample Preparation

-

Ensure the this compound sample is a fine, homogeneous powder to promote uniform heat transfer. If necessary, gently grind the sample using a mortar and pestle.

-

Accurately weigh approximately 5-10 mg of the powdered sample into a pre-tared TGA crucible.

-

Distribute the sample evenly at the bottom of the crucible to ensure consistent heating.

3.3. TGA Instrument Parameters

The following are typical instrument settings for the TGA of a hydrated salt. These may need to be optimized for the specific instrument and research question.

Table 3: Recommended TGA Instrument Settings

| Parameter | Value |

| Temperature Program | |

| Initial Temperature | Ambient (~25 °C) |

| Final Temperature | 300 °C |

| Heating Rate | 10 °C/min |

| Atmosphere | |

| Purge Gas | Nitrogen |

| Flow Rate | 20 - 50 mL/min |

| Data Collection | |

| Data Points | At least one point per second |

3.4. Experimental Procedure

-

Tare the TGA balance with an empty crucible of the same type that will be used for the sample.

-

Place the crucible containing the weighed LiBr·3H₂O sample onto the TGA's autosampler or manually place it on the balance mechanism.

-

Start the purge gas flow to create an inert atmosphere within the furnace. Allow the system to stabilize for 10-15 minutes.

-

Initiate the temperature program as defined in Table 3.

-

Monitor the weight loss as a function of temperature. The experiment is complete once the final temperature is reached and the weight has stabilized.

-

Upon completion, cool the furnace back to ambient temperature before removing the sample.

-

Analyze the resulting TGA curve to determine the onset and endset temperatures of each weight loss step and the percentage of weight loss for each step.

Data Analysis and Interpretation

The primary output of a TGA experiment is a thermogram, which plots the sample's mass against temperature. The derivative of this curve, known as the DTG (Derivative Thermogravimetry) curve, shows the rate of mass change and can be used to identify the temperatures at which the rate of decomposition is at its maximum.

-

Step 1: Identify the distinct weight loss steps in the TGA curve.

-

Step 2: Determine the onset and endset temperatures for each step. The onset temperature is often determined by the intersection of the baseline with the tangent of the weight loss curve.

-

Step 3: Quantify the percentage of weight loss for each step.

-

Step 4: Compare the experimental weight loss percentages with the theoretical values calculated in Table 1 to confirm the stoichiometry of the dehydration process.

Visualizations

5.1. Signaling Pathways and Experimental Workflows

Caption: Dehydration pathway of LiBr·3H₂O.

Caption: A typical TGA experimental workflow.

An In-depth Technical Guide to the Physical and Chemical Properties of Lithium Bromide Hydrates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium bromide (LiBr), an inorganic salt with the formula LiBr, is a compound of significant interest across various scientific and industrial domains. Its high hygroscopicity and the unique properties of its aqueous solutions make it a versatile material with applications ranging from absorption refrigeration systems to organic synthesis.[1] For researchers in the pharmaceutical and drug development sectors, understanding the fundamental physical and chemical characteristics of LiBr and its hydrates is crucial for its potential applications in synthesis, as a component in formulations, and for its well-documented neurological effects.[2][3]

This technical guide provides a comprehensive overview of the core physical and chemical properties of lithium bromide hydrates. It is designed to be a valuable resource for scientists and professionals, offering detailed data, experimental methodologies, and insights into its relevant biological mechanisms.

Physical and Chemical Properties of Lithium Bromide and its Hydrates

Lithium bromide is a white, crystalline, deliquescent solid that readily forms several hydrates, including LiBr·H₂O, LiBr·2H₂O, LiBr·3H₂O, and LiBr·5H₂O.[1] The presence of water of hydration significantly influences its physical properties. Anhydrous LiBr crystallizes in a cubic structure.[1][4]

Quantitative Data Summary

The following tables summarize the key physical and chemical properties of lithium bromide and its aqueous solutions.

Table 1: General Properties of Anhydrous Lithium Bromide

| Property | Value | Reference |

| Molar Mass | 86.845 g/mol | [5] |

| Melting Point | 552 °C | [5] |

| Boiling Point | 1265 °C | [5] |

| Density | 3.464 g/cm³ | [1] |

| Crystal Structure | Cubic | [1][4] |

Table 2: Solubility of Lithium Bromide in Water

| Temperature (°C) | Solubility (g LiBr / 100 g H₂O) | Reference |

| 4 | 145 | [1] |

| 20 | 166.7 | [5] |

| 90 | 254 | [1] |

Table 3: Density of Aqueous Lithium Bromide Solutions at 25 °C

| Concentration (wt%) | Density (g/cm³) | Reference |

| 10 | 1.071 | [6] |

| 20 | 1.154 | [6] |

| 30 | 1.251 | [6] |

| 40 | 1.366 | [6] |

| 50 | 1.503 | [6] |

| 60 | 1.670 | [6] |

Table 4: Viscosity of Aqueous Lithium Bromide Solutions at 25 °C

| Concentration (wt%) | Viscosity (mPa·s) | Reference |

| 10 | 1.17 | [7] |

| 20 | 1.54 | [7] |

| 30 | 2.18 | [7] |

| 40 | 3.42 | [7] |

| 50 | 6.13 | [7] |

| 60 | 13.5 | [7] |

Table 5: Vapor Pressure of Aqueous Lithium Bromide Solutions

| Temperature (°C) | Concentration (wt%) | Vapor Pressure (kPa) | Reference |

| 25 | 52 | 0.67 | [1] |

| 25 | 68 | 0.09 | [1] |

| 65.5 | 40 | 20 | [8] |

| 86.1 | 50 | 20 | [8] |

| 111.6 | 60 | 20 | [8] |

| 145.4 | 70 | 20 | [8] |

Table 6: Specific Heat Capacity of Aqueous Lithium Bromide Solutions

| Temperature (°C) | Concentration (wt%) | Specific Heat Capacity (kJ/kg·K) | Reference |

| 50 | 50 | 2.183 | [9] |

| 25 | 50 | 2.151 | [10] |

Table 7: Thermal Conductivity of Aqueous Lithium Bromide Solutions at Atmospheric Pressure

| Temperature (°C) | Concentration (wt%) | Thermal Conductivity (W/m·K) | Reference |

| 20 | 30.2 | 0.519 | [11] |

| 20 | 49.1 | 0.457 | [11] |

| 20 | 64.9 | 0.395 | [11] |

| 100 | 30.2 | 0.592 | [11] |

| 100 | 49.1 | 0.523 | [11] |

| 100 | 64.9 | 0.458 | [11] |

Experimental Protocols

Detailed and accurate measurement of the physicochemical properties of LiBr hydrates is essential for their application. The following sections outline the methodologies for determining key properties.

Determination of Solubility (Visual Polythermal Method)

The visual polythermal method is a common technique for determining the solubility of salts in a solvent at various temperatures.

Apparatus:

-

Jacketed glass vessel with a magnetic stirrer

-

Circulating water bath with temperature control (±0.1 °C)

-

Calibrated thermometer or thermocouple

-

Light source and a means of observation

Procedure:

-

Prepare a series of LiBr-water mixtures with known concentrations by accurately weighing the components.

-

Place a sample of a known concentration into the jacketed glass vessel.

-

Start the magnetic stirrer to ensure the solution is homogeneous.

-

Slowly increase the temperature of the circulating bath while continuously observing the solution.

-

The temperature at which the last crystal of LiBr dissolves is recorded as the saturation temperature for that specific concentration.

-

To ensure accuracy, the solution is then slowly cooled, and the temperature at which the first crystal appears is also recorded. The average of the dissolution and crystallization temperatures is taken as the solubility temperature.

-

Repeat this procedure for all prepared concentrations to construct a solubility curve.[12][13]

Measurement of Density (Oscillating U-tube Densitometer)

An automated oscillating U-tube densitometer provides high-precision density measurements.

Apparatus:

-

Oscillating U-tube densitometer (e.g., Anton Paar DMA series)

-

Thermostatic control for the measuring cell (±0.01 °C)

-

Syringes for sample injection

Procedure:

-

Calibrate the instrument using dry air and deionized water at the desired measurement temperature.

-

Prepare aqueous LiBr solutions of known concentrations.

-

Inject the sample solution into the U-tube, ensuring no air bubbles are present.

-

Allow the sample to reach thermal equilibrium within the measuring cell.

-

The instrument measures the oscillation period of the U-tube, which is directly related to the density of the sample. The density is then automatically calculated and displayed.

-

Clean the U-tube thoroughly with appropriate solvents (e.g., deionized water, ethanol) and dry it before introducing the next sample.[14][15]

Measurement of Viscosity (Rotational or Falling-Ball Viscometer)

The viscosity of LiBr solutions can be determined using various types of viscometers.

Apparatus (Rotational Viscometer):

-

Rotational viscometer with appropriate spindle geometry

-

Sample cell with temperature control (e.g., a circulating water bath)

-

Calibrated thermometer

Procedure (Rotational Viscometer):

-

Calibrate the viscometer using standard viscosity fluids.

-

Place a known volume of the LiBr solution into the sample cell.

-

Immerse the spindle in the solution to the specified depth.

-

Allow the sample to reach the desired temperature.

-

Rotate the spindle at a series of known speeds and record the corresponding torque.

-

The viscosity is calculated from the rotational speed, torque, and the geometry of the spindle.[16][17]

Measurement of Vapor Pressure (Ebulliometric Method)

The ebulliometric method involves determining the boiling point of a solution at a controlled pressure.

Apparatus:

-

Ebulliometer (a glass apparatus consisting of a boiling flask, a Cottrell pump to spray the boiling liquid over a thermometer, a condenser, and a connection to a pressure control system)

-

Precision pressure transducer

-

Calibrated thermometer or platinum resistance thermometer

-

Vacuum pump and pressure controller

Procedure:

-

Introduce a LiBr solution of known concentration into the ebulliometer.

-

Degas the solution by boiling it for a short period under vacuum.

-

Set the system to a desired pressure using the pressure controller.

-

Heat the solution until it boils gently and a stable equilibrium between the liquid and vapor phases is established.

-

The Cottrell pump ensures that the thermometer is wetted with the boiling liquid that is in equilibrium with the vapor.

-

Record the stable boiling temperature and the corresponding system pressure.

-

Repeat the measurement at different pressures to obtain the vapor pressure curve for the given concentration.[9][18]

Measurement of Thermal Conductivity (Transient Hot-Wire Method)

The transient hot-wire method is an accurate technique for measuring the thermal conductivity of fluids.

Apparatus:

-

A thin platinum or tantalum wire suspended in a measurement cell

-

A Wheatstone bridge circuit to measure the resistance of the wire

-

A power source to apply a voltage step

-

A data acquisition system to record the temperature rise of the wire as a function of time

Procedure:

-

Immerse the hot wire in the LiBr solution within the measurement cell, which is maintained at a constant temperature.

-

Apply a step voltage to the Wheatstone bridge, causing the wire to heat up.

-

The wire acts as both a heating element and a resistance thermometer. The change in its resistance over a short period (typically 1 second) is measured with high precision.

-

The temperature increase of the wire is proportional to the logarithm of time.

-

The thermal conductivity of the solution is calculated from the slope of the linear relationship between the temperature rise and the logarithm of time.[19][20][21][22]

Measurement of Specific Heat Capacity (Differential Scanning Calorimetry - DSC)

DSC is a widely used thermal analysis technique to measure heat capacity. The sapphire method is a standard procedure for accurate measurements.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Empty crucibles with lids

-

A sapphire standard of known mass and specific heat capacity

-

Analytical balance

Procedure (Sapphire Method):

-

Perform a baseline measurement with two empty crucibles in the DSC to determine the heat flow difference between the sample and reference sides.

-

Place a sapphire standard of known mass in the sample crucible and run the same temperature program.

-

Replace the sapphire standard with the LiBr hydrate (B1144303) sample of known mass and repeat the measurement under identical conditions.

-

The specific heat capacity of the sample is calculated by comparing the heat flow signals of the sample, the sapphire standard, and the baseline at each temperature, according to the following equation: Cp,sample = ( (DSCsample - DSCbaseline) / (DSCsapphire - DSCbaseline) ) * ( msapphire / msample ) * Cp,sapphire where Cp is the specific heat capacity, DSC is the heat flow signal, and m is the mass.[23][24][25][26]

Applications in Pharmaceutical and Life Sciences

While the primary industrial application of LiBr is in absorption cooling systems, its properties are also relevant to the pharmaceutical and life sciences.

-

Organic Synthesis: Lithium bromide is used as a reagent in various organic reactions, such as the conversion of alcohols to alkyl bromides and in certain condensation reactions. Its ability to act as a Lewis acid can be beneficial in catalyzing specific transformations.[27]

-

Pharmaceutical Formulations: As a highly hygroscopic salt, understanding the behavior of LiBr hydrates is crucial if it is considered as an excipient or in the formulation of amorphous solid dispersions, where water content can significantly impact stability and dissolution.[2][5] The principles of characterizing hygroscopic active pharmaceutical ingredients (APIs) can be applied to LiBr hydrates.[28][29][30][31]

-

Neuroscience and Drug Development: Lithium ions have profound effects on the central nervous system and are a cornerstone treatment for bipolar disorder.[3] Research is actively exploring the neuroprotective effects of lithium at subtherapeutic concentrations for conditions like Alzheimer's disease.[11][32][33] Understanding the fundamental properties of lithium salts like LiBr is foundational to this research.

Visualization of Relevant Pathways and Workflows

Mechanism of Action of Lithium in the Brain